molecular formula C6H9NO B13831551 Ethanone, 1-(2-iminocyclobutyl)-

Ethanone, 1-(2-iminocyclobutyl)-

Katalognummer: B13831551
Molekulargewicht: 111.14 g/mol
InChI-Schlüssel: DAKWTXBQISWZOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 1-(2-iminocyclobutyl)- is a chemical compound with the molecular formula C6H9NO and a molecular weight of 111.14176 g/mol . It is known for its unique structure, which includes a cyclobutyl ring with an imino group attached to an ethanone moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2-iminocyclobutyl)- can be achieved through several methods. One common approach involves the reaction of cyclobutanone with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of Ethanone, 1-(2-iminocyclobutyl)- may involve large-scale reactions using optimized conditions to maximize yield and purity. The process often includes steps such as distillation, crystallization, and purification to obtain the final product in a usable form .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 1-(2-iminocyclobutyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Ethanone, 1-(2-iminocyclobutyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.

    Industry: It is utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of Ethanone, 1-(2-iminocyclobutyl)- involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound’s effects are mediated through these interactions, which can alter cellular processes and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Ethanone, 1-(2-iminocyclobutyl)- include:

  • Ethanone, 1-(2-isothiocyanatophenyl)-
  • Ethanone, 1-(2-ethynylphenyl)-
  • Ethanone, 1-(2-ethenylcyclopropyl)-
  • Ethanone, 1-(2-thietanyl)-
  • Ethanone, 1-(2-methylthiiranyl)-

Uniqueness

Ethanone, 1-(2-iminocyclobutyl)- is unique due to its cyclobutyl ring structure and the presence of an imino group. This combination of features gives it distinct chemical properties and reactivity compared to other similar compounds. Its unique structure allows for specific interactions in chemical and biological systems, making it valuable for various applications .

Eigenschaften

Molekularformel

C6H9NO

Molekulargewicht

111.14 g/mol

IUPAC-Name

1-(2-iminocyclobutyl)ethanone

InChI

InChI=1S/C6H9NO/c1-4(8)5-2-3-6(5)7/h5,7H,2-3H2,1H3

InChI-Schlüssel

DAKWTXBQISWZOF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1CCC1=N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.